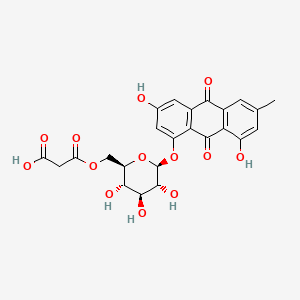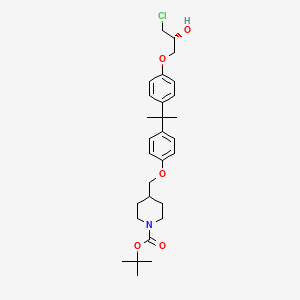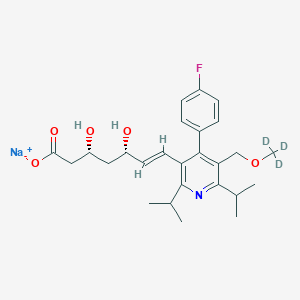
Emoghrelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Emoghrelin is isolated from the methanol extract of raw Heshouwu. The major ingredient, emodin-8-O-(6’-O-malonyl)-glucoside, is identified and separated through specialized heating processes . The compound is then examined for its cytotoxicity and capability of stimulating growth hormone release .
Industrial Production Methods: Currently, this compound is primarily extracted from natural sources, specifically Heshouwu. Industrial production methods are still under research and development, focusing on optimizing extraction processes to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Emoghrelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various quinone derivatives and reduced forms of this compound .
Applications De Recherche Scientifique
Emoghrelin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone derivatives and their reactions.
Mécanisme D'action
Emoghrelin exerts its effects by activating the ghrelin receptor, which is involved in the regulation of growth hormone secretion. Molecular modeling and docking studies have shown that this compound fits well within the binding pocket of the ghrelin receptor, similar to growth hormone-releasing hormone-6 (GHRP-6) . This interaction stimulates the release of growth hormone from the anterior pituitary cells .
Comparaison Avec Des Composés Similaires
Teaghrelin: Another non-peptidyl analog of ghrelin found in tea leaves.
Quercetin 3-O-malonylglucoside: Found in mulberry leaves, this compound is structurally similar to emoghrelin and also stimulates growth hormone secretion.
Uniqueness: this compound is unique due to its specific structure and its origin from Heshouwu. Its ability to stimulate growth hormone secretion via the ghrelin receptor sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H22O13 |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-(3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O13/c1-8-2-10-17(12(26)3-8)21(32)18-11(19(10)30)4-9(25)5-13(18)36-24-23(34)22(33)20(31)14(37-24)7-35-16(29)6-15(27)28/h2-5,14,20,22-26,31,33-34H,6-7H2,1H3,(H,27,28)/t14-,20-,22+,23-,24-/m1/s1 |
Clé InChI |
ARYOUUYBGPNODI-LHNXKRSWSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)






![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)



![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
